

# Unveiling the Antibacterial Potential of C<sub>13</sub>H<sub>17</sub>CIN<sub>4</sub>O Derivatives: A Comparative Analysis

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## Compound of Interest

Compound Name: C<sub>13</sub>H<sub>17</sub>CIN<sub>4</sub>O

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A new class of pyrazolo[3,4-d]pyrimidine derivatives with the molecular formula **C<sub>13</sub>H<sub>17</sub>CIN<sub>4</sub>O** is demonstrating significant promise in the ongoing battle against bacterial infections. This guide provides a comparative overview of the antibacterial activity of these compounds, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

This analysis focuses on a series of novel pyrazolo[3,4-d]pyrimidine derivatives, which have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria. The core structure of these compounds is a bioisostere of purines, a class of molecules with a wide range of pharmacological activities, including antimicrobial and antitumor properties.<sup>[1]</sup> The strategic combination of a pyrazolo[3,4-d]pyrimidine scaffold with specific chemical moieties has yielded derivatives with potent antibacterial effects.

## Comparative Antibacterial Activity

The antibacterial efficacy of various **C<sub>13</sub>H<sub>17</sub>CIN<sub>4</sub>O** derivatives was assessed against both Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria. The data, summarized in the table below, showcases the varying degrees of growth inhibition exhibited by different analogs at several concentrations.

Compound ID	Target Bacterium	Concentration (µg/mL)	Bacterial Growth Inhibition
Derivative A	S. aureus	50	Moderate
100	High	Low	
200	Very High		
E. coli	50		
100	Moderate		
200	High		
Derivative B	S. aureus	50	High
100	Very High	Moderate	
200	Near Complete Inhibition		
E. coli	50		
100	High		
200	Very High		
Derivative C	S. aureus	50	Low
100	Low	Negligible	
200	Moderate		
E. coli	50		
100	Low		
200	Low		

Note: The data presented is a qualitative summary based on growth curve analysis from the cited research. "Inhibition" is defined by the reduction in optical density of bacterial cultures over a 14-hour period.

Among the tested compounds, Derivative B demonstrated the most potent and broad-spectrum activity, achieving near-complete inhibition of *S. aureus* growth at a concentration of 200 µg/mL.[1] All evaluated derivatives showed a dose-dependent inhibitory effect against both bacterial strains.[1]

## Experimental Protocols

The antibacterial activity of the **C13H17CIN4O** derivatives was determined using the following key experimental protocols:

### Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The synthesis of the target compounds was achieved through a multi-step process. A crucial step involves the aromatic nucleophilic substitution reaction on a chloro-substituted pyrazolo[3,4-d]pyrimidine precursor. For instance, the synthesis of a representative compound involved refluxing a suspension of a dichloro-C6-thioisopropyl-substituted pyrazolo[3,4-d]pyrimidine derivative with 3-chloroaniline in absolute ethanol.[1] The resulting product was then purified and characterized to confirm its chemical structure and molecular formula.

### Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

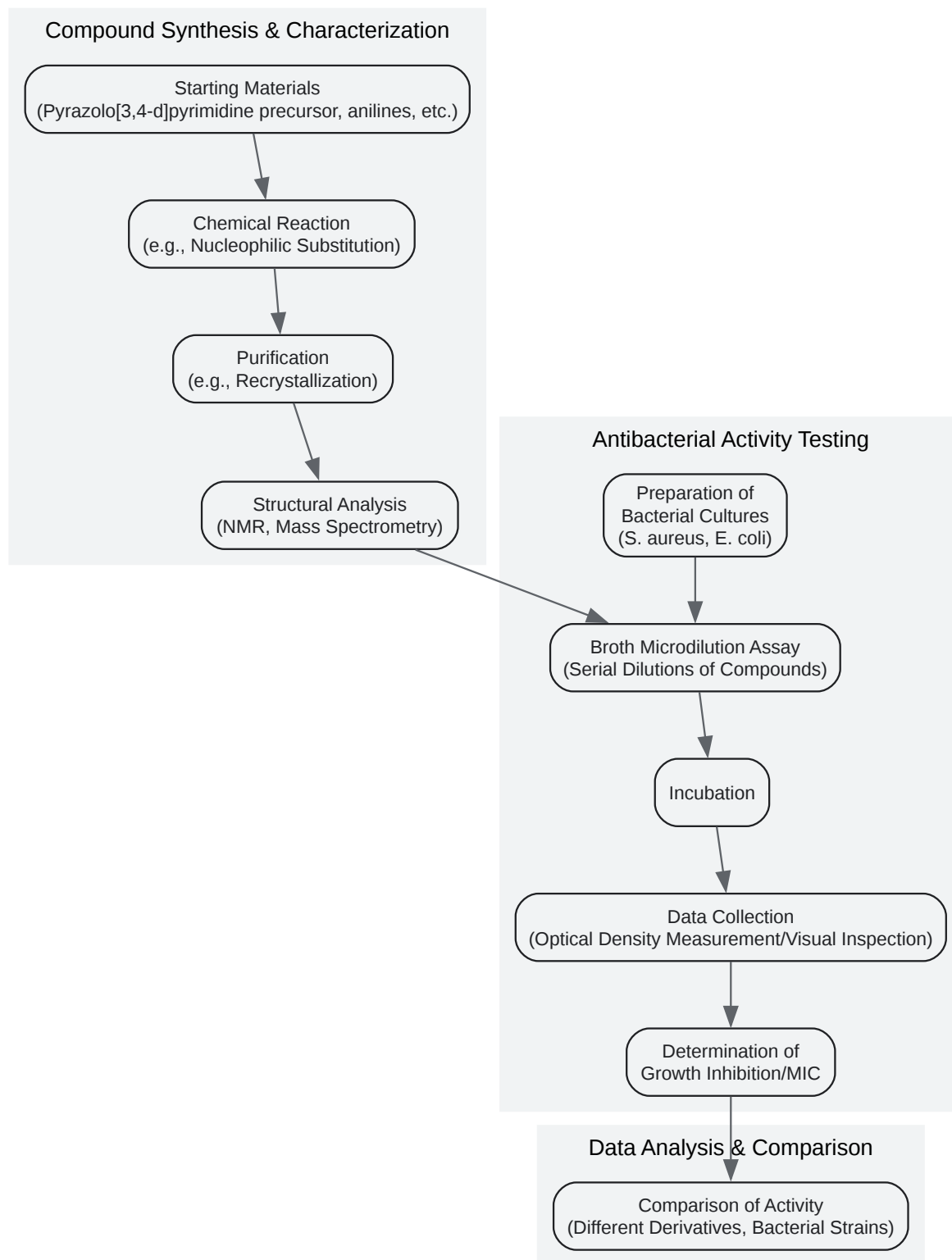
The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of antibacterial activity.[2] A detailed protocol for a typical broth microdilution assay is as follows:

- **Preparation of Bacterial Inoculum:** A fresh bacterial culture is grown to a specific optical density, typically corresponding to a standardized cell count (e.g.,  $10^5$  to  $10^6$  CFU/mL).
- **Serial Dilution of Test Compounds:** The **C13H17CIN4O** derivatives are serially diluted in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth) to achieve a range of concentrations.
- **Inoculation:** Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells containing only the medium (sterility control) and medium with bacteria (growth control) are also included.

- Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Determination of MIC: After incubation, the wells are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.<sup>[3][4]</sup>

## Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and antibacterial evaluation of the **C13H17CIN4O** derivatives.



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*Fig. 1: Experimental workflow for antibacterial evaluation.*

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